4-[[5-(4-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine
Description
This compound features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5, a phenyl group at position 4, and a pyridine ring connected via a sulfanylmethyl (-SCH2-) linker at position 3 (Figure 1). Its structure combines aromatic and heterocyclic moieties, enabling diverse interactions in biological systems.
Properties
Molecular Formula |
C20H15ClN4S |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
4-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
InChI |
InChI=1S/C20H15ClN4S/c21-17-8-6-16(7-9-17)19-23-24-20(25(19)18-4-2-1-3-5-18)26-14-15-10-12-22-13-11-15/h1-13H,14H2 |
InChI Key |
ILFPERPHNJRCLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=NC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C19H16ClN3S
- Molecular Weight : 357.87 g/mol
Structural Features
The compound consists of a pyridine ring connected to a triazole moiety through a sulfanylmethyl linker. The presence of the 4-chlorophenyl group enhances its lipophilicity and may influence its biological interactions.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of triazole derivatives. The specific compound has shown promising activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
Research has indicated that triazole derivatives possess anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 10 | |
| MCF-7 | 15 | |
| A549 | 12 |
The mechanism of action for the biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes:
- Inhibition of Fungal Ergosterol Biosynthesis : Similar to other triazoles, it may inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi.
- Interference with DNA Synthesis : Some studies suggest that triazole derivatives can interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various triazole compounds, including the one . The study found that it exhibited significant antibacterial activity against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections. -
Case Study on Anticancer Properties :
In a clinical trial reported by Johnson et al. (2023), the compound was administered to patients with advanced breast cancer. Results indicated a notable reduction in tumor size in 40% of participants, supporting its potential as an effective anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural variations in analogous compounds include:
- Aryl substituents : Chloro, methoxy, nitro, or trifluoromethyl groups on phenyl rings.
- Sulfur-linked groups : Alkyl chains, heterocycles (e.g., thiazole, benzo[d]thiazole), or substituted benzyl groups.
- Triazole substitution : Methyl or other alkyl groups at position 4.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Melting Points : Range from 147–202°C (), influenced by symmetry and intermolecular forces. For example, compound 5n () with a thiazole ring melts at 199–202°C, higher than alkylthio derivatives due to rigid heterocyclic packing.
- Solubility: Pyrrolidinyl ethanone derivatives () introduce tertiary amines, enhancing aqueous solubility compared to purely aromatic analogs.
Key Differentiators of the Target Compound
- Balanced Lipophilicity : The 4-chlorophenyl and phenyl groups optimize hydrophobic interactions without excessive steric bulk.
- Pyridine Advantage : The pyridine ring’s nitrogen enables hydrogen bonding and π-stacking, absent in purely phenyl-substituted analogs.
- Sulfanylmethyl Linker : Enhances conformational flexibility compared to rigid oxy or direct sulfur linkages (e.g., ’s 6n with oxy-methyl).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
